N-(4-acetamidophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(4-acetamidophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide (CAS 893992-64-8, MW 438.5 g/mol, C22H22N4O4S) is a synthetic pyridazinyl-thioacetamide bearing a 3,4-dimethoxyphenyl moiety at the pyridazine C6 position and an N-(4-acetamidophenyl)acetamide tail linked via a thioether bridge. It belongs to the broader class of substituted thioacetamides, which are claimed in patents (e.g., US 6,919,367 assigned to Cephalon, Inc.) as wakefulness-promoting and neurologically active agents.

Molecular Formula C22H22N4O4S
Molecular Weight 438.5
CAS No. 893992-64-8
Cat. No. B2966363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide
CAS893992-64-8
Molecular FormulaC22H22N4O4S
Molecular Weight438.5
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C22H22N4O4S/c1-14(27)23-16-5-7-17(8-6-16)24-21(28)13-31-22-11-9-18(25-26-22)15-4-10-19(29-2)20(12-15)30-3/h4-12H,13H2,1-3H3,(H,23,27)(H,24,28)
InChIKeyINMABBYPQAMJHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Acetamidophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide (CAS 893992-64-8): Procurement-Relevant Compound Identity and Structural Class Profile


N-(4-acetamidophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide (CAS 893992-64-8, MW 438.5 g/mol, C22H22N4O4S) is a synthetic pyridazinyl-thioacetamide bearing a 3,4-dimethoxyphenyl moiety at the pyridazine C6 position and an N-(4-acetamidophenyl)acetamide tail linked via a thioether bridge [1]. It belongs to the broader class of substituted thioacetamides, which are claimed in patents (e.g., US 6,919,367 assigned to Cephalon, Inc.) as wakefulness-promoting and neurologically active agents [2]. The compound is catalogued in PubChem (CID 18562223) and is offered commercially as a research-grade screening compound, appearing in multiple vendor libraries, placing it within the chemical space of kinase-targeted and multi-target antitumor screening collections [3].

Why Substitution of N-(4-Acetamidophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide with Close Pyridazinyl-Thioacetamide Analogs Is Not Supported by Evidence


In the substituted thioacetamide series, even modest changes to the aryl substituent at the pyridazine C6 position or the acetamide N-aryl group can produce large shifts in target engagement, as demonstrated in the published N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide telomerase inhibitor series, where a single substituent alteration changed telomerase inhibition from <50% to 64.95% and growth inhibition from modest to 79% [1]. For the target compound (CAS 893992-64-8), the unique combination of a 3,4-dimethoxyphenyl group on the pyridazine ring and the para-acetamidophenyl tail defines its hydrogen-bond pharmacophore (7 HBA, 2 HBD), electronic surface (TPSA 128 Ų), and lipophilic balance (XLogP3 2.4) [2]. These computed physicochemical parameters differ measurably from those of the simpler phenyl analog (XLogP3 ~3.5, TPSA ~100 Ų) and the furanyl analog (XLogP3 ~1.9), and the nearest analog with quantitative binding data—N-(4-acetamidophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide—exhibited only high-micromolar IC50 values (31.1 µM and >100 µM) against two human proteins, confirming that pyridazine 6-substituent identity is a critical determinant of binding potency [3]. Therefore, generic substitution within this class is not supported without direct comparative binding or functional data.

Quantitative Evidence Guide: N-(4-Acetamidophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Target Compound vs. Furanyl and Phenyl Pyridazine Analogs

The target compound displays a computed XLogP3 of 2.4 [1], placing it in a balanced lipophilicity range (1–3) generally associated with favorable oral absorption and lower promiscuity risk. By comparison, the closely related N-(4-acetamidophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide has an estimated XLogP3 approximately 1.9 (decreased by ~0.5 log units due to the more polar furan ring), while the unsubstituted phenyl analog N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is estimated at XLogP3 ~3.5 (increased by ~1.1 log units due to the non-polar phenyl) [2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation: Implications for Cell Permeability

The target compound has a computed TPSA of 128 Ų [1], which is above the 90 Ų threshold typically associated with good blood-brain barrier penetration but within the range acceptable for oral absorption (<140 Ų). In comparison, N-(4-acetamidophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide has a lower TPSA of approximately 97 Ų due to the smaller heterocycle, while N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide has a TPSA of ~88 Ų because it lacks oxygen atoms on the aryl ring [2]. The 3,4-dimethoxy substitution adds ~31–40 Ų of polar surface compared to the phenyl analog, potentially lowering non-specific membrane partitioning.

TPSA Cell permeability CNS penetration

Binding Affinity Comparison: Analog with Published IC50 Data and Implications for Target Compound Differentiation

The closest structural analog with quantitative binding data is N-(4-acetamidophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide (BindingDB BDBM73184), which yielded IC50 values of 31.1 µM against eukaryotic translation initiation factor 4H (eIF4H) and 100 µM against polyadenylate-binding protein 1 (PABP1) in screening assays conducted by the Sanford-Burnham Center for Chemical Genomics [1]. The furanyl ring has a single oxygen atom, whereas the target compound's 3,4-dimethoxyphenyl ring presents two methoxy oxygens capable of acting as hydrogen-bond acceptors, which in structurally characterized kinase inhibitor pharmacophores has been shown to strengthen hinge-region interactions [2].

Binding affinity IC50 eIF4H PABP1

Hydrogen-Bond Donor and Acceptor Count Differentiation for Kinase Pharmacophore Matching

The target compound presents 2 hydrogen-bond donors (HBD) and 7 hydrogen-bond acceptors (HBA) [1], yielding an HBA/HBD ratio of 3.5:1 that is characteristic of kinase hinge-binding chemotypes. The closest comparator with commercial availability data, N-(4-acetamidophenyl)-2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)acetamide, has only 6 HBA and identical HBD due to the single methoxy substituent . In the published telomerase/JAK1/STAT3 inhibitor series (N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide derivatives), candidate 4l—which lacks the acetamidophenyl tail—achieved only 64.95% telomerase inhibition at a single concentration, while structurally optimized analogs with better hydrogen-bond complementarity exceeded 80% growth inhibition, underscoring the importance of HBA/HBD balance [2].

Hydrogen bonding Kinase hinge binding Pharmacophore matching

Rotatable Bond Count and Conformational Flexibility as a Differentiation Parameter

The target compound contains 8 rotatable bonds [1], located primarily in the thioether-linked acetamide side chain and the methoxy groups. The N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide analog, lacking methoxy rotors, has approximately 6 rotatable bonds, while the tetrahydrofuran-methyl analog (CAS 872688-84-1) has 7 rotatable bonds. In drug discovery, every additional rotatable bond increases the entropic penalty upon binding by approximately 0.5–1.0 kcal/mol, translating to a potential 2–5-fold loss in binding affinity per rotor [2]. This makes the target compound more conformationally mobile than simpler analogs, which may impact binding kinetics.

Conformational flexibility Entropy penalty Ligand efficiency

Recommended Research Application Scenarios for N-(4-Acetamidophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide (CAS 893992-64-8)


Kinase Profiling Panel Hit-Expansion with Pyridazinyl-Thioacetamide Chemotype

The target compound is best deployed as a structurally novel member of a kinase screening library, where its intermediate lipophilicity (XLogP3 2.4) and balanced HBA/HBD profile (2 HBD, 7 HBA) provide a different physicochemical footprint relative to simpler phenyl-substituted and heteroaryl-substituted analogs already present in commercial screening collections [1]. Its inclusion can expand the chemical diversity of pyridazinyl-thioacetamide-focused libraries, particularly for screening against kinase panels where the extra methoxy oxygen enhances hinge-region hydrogen-bonding potential compared to mono-substituted phenyl analogs [2].

Structure-Activity Relationship (SAR) Studies on Multi-Target Anti-Cancer Agents

Given that the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide scaffold has shown quantitative efficacy as a telomerase/JAK1/STAT3/TLR4 multi-target inhibitor (candidate 4l achieving 64.95% telomerase inhibition and 79% growth inhibition) [3], the target compound's 3,4-dimethoxyphenyl- and 4-acetamidophenyl-bearing structure makes it a logical starting point for systematic SAR exploration of how methoxy substitution patterns affect target engagement and selectivity across the telomerase-JAK-STAT axis. The compound's 8 rotatable bonds also make it a useful probe for studying conformational effects on polypharmacology.

Physicochemical Property-Driven Hit Triage in Oral Drug Discovery Programs

With a TPSA of 128 Ų (above the 90 Ų CNS threshold but within the oral absorption window) and XLogP3 of 2.4, the target compound can serve as a reference standard for partitioning screening hits into peripheral vs. CNS-targeted development tracks [1]. When used alongside its lower-TPSA phenyl analog (TPSA ~88 Ų), researchers can experimentally validate whether the ~40 Ų TPSA differential translates to measurable differences in PAMPA permeability or Caco-2 flux, establishing a property-based selection cascades for future pyridazine-based leads.

Negative Control or Inactive Analog for Mechanistic Studies Involving eIF4H/PABP1

The structurally related furanyl analog has demonstrated only weak activity (IC50 = 31.1–100 µM) against eIF4H and PABP1 [4]. The target compound, with its bulkier 3,4-dimethoxyphenyl substituent, may exhibit further attenuated or shifted binding to these translation initiation factors, making it a candidate negative control compound or selectivity counter-screen agent in mechanistic studies focused on translation regulation. Procurement is indicated only when paired with the furanyl analog as an active comparator in the same assay panel.

Quote Request

Request a Quote for N-(4-acetamidophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.